molecular formula C6H5Br2N B1580990 3,4-Dibromoaniline CAS No. 615-55-4

3,4-Dibromoaniline

Cat. No. B1580990
CAS RN: 615-55-4
M. Wt: 250.92 g/mol
InChI Key: QFTJOYLPELHHCO-UHFFFAOYSA-N
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Description

3,4-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N . It has an average mass of 250.919 Da and a mono-isotopic mass of 248.878860 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromoaniline consists of a benzene ring with two bromine atoms and one amine group attached to it . The exact positions of these groups on the benzene ring differentiate 3,4-Dibromoaniline from other similar compounds.


Chemical Reactions Analysis

3,4-Dibromoaniline can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It can also be used as a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .


Physical And Chemical Properties Analysis

3,4-Dibromoaniline has a density of 2.0±0.1 g/cm3, a boiling point of 288.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 128.1±21.8 °C . The compound has a molar refractivity of 45.9±0.3 cm3 .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates

3,4-Dibromoaniline is a significant compound in organic chemistry, particularly in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. For example, 2,6-Dibromoaniline, a related compound, is synthesized through a process involving 3,4-Dibromoaniline derivatives. This synthesis is crucial for producing various pharmaceuticals and chemicals (Geng Rui-xue, 2004).

Photochromic Material Development

3,4-Dibromoaniline plays a role in the development of photochromic materials. It's used in synthesizing D-π-A azobenzene derivatives, which have sensitive photochromic responses. These materials have applications in light-sensitive technologies and display systems (Song Xiume, 2015).

Electrochemical Studies

The compound is also used in electrochemical studies, particularly in understanding oxidation processes. For instance, studies on the electrochemical oxidation of dibromoanilines, including 3,4-Dibromoaniline, provide insights into the mechanisms of chemical reactions in acetonitrile solutions, which are relevant for understanding and developing new electrochemical processes and products (M. Kádár et al., 2001).

Spectroscopic and Quantum Studies

3,4-Dibromoaniline is studied for its spectroscopic and quantum properties. Research in this area involves examining its molecular structure, vibrational assignments, and bonding nature. These studies are essential for understanding the electronic and thermodynamic nature of the molecule, which can be crucial in designing new materials and pharmaceuticals (C. Abraham et al., 2018).

Chemical Synthesis Methodology

The compound is used in modified chemical synthesis methodologies. For example, a study demonstrates the use of a modified Sandmeyer methodology with 3,4-Dibromoaniline for synthesizing complex organic compounds like (±)-Convolutamydine A. This highlights its role in innovative chemical synthesis techniques (S. J. Garden et al., 1997).

Safety And Hazards

3,4-Dibromoaniline can cause eye and skin irritation . It is harmful if swallowed, inhaled, or absorbed through the skin . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3,4-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTJOYLPELHHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334809
Record name 3,4-Dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromoaniline

CAS RN

615-55-4
Record name 3,4-Dibromobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-55-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 3,4-dibromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
B LIEDHOLM - Acta chemica Scandinavica. Series B. Organic …, 1984 - actachemscand.org
RESULTS AND CALCULATIONS The copper (I) chloride-induced dehalogenation of 5-substituted 2, 3-dibromoanilines in the 2-position was kinetically studied in the dark in an argon …
Number of citations: 16 actachemscand.org
MAV Ribeiro da Silva, AI Ferreira… - Bulletin of the Chemical …, 2006 - journal.csj.jp
The standard (p = 0.1 MPa) molar enthalpies of formation of 2-, 3-, and 4-bromoaniline, 2,4-, 2,5-, and 2,6-dibromoaniline, and 2,4,6-tribromoaniline were derived from the standard …
Number of citations: 39 www.journal.csj.jp
JB Tingle, SJ Bates - Journal of the American Chemical Society, 1910 - ACS Publications
aminecarboxylic acid, CsH14< f [|; it is prepared very readily from xCONHCeH5 camphoroxalic acid and aniline, is easy to purify and is relatively stable. We obtained it by a slight …
Number of citations: 3 pubs.acs.org
GA Kubiczak, F Oesch, JT Borlakoglu… - Journal of agricultural …, 1989 - ACS Publications
A schemeis presented that allows the efficient synthesis of four anilines (3, 5-di-, 3, 4, 5-tri-, 2, 3, 4, 5-tetra-, and 2, 3, 4, 5, 6-pentabromoanilines) as well as 1, 2, 3, 4-tetrabromobenzene …
Number of citations: 23 pubs.acs.org
WH Hurtley - Journal of the Chemical Society, Transactions, 1901 - pubs.rsc.org
ACCORDINU to theory, there should be twelve trisubstituted benzenes containing either one atom of chlorine and two atoms of bromine, or two of chlorine and one of bromine. Six of …
Number of citations: 6 pubs.rsc.org
BR Suthers, PH Riggins… - The Journal of Organic …, 1962 - ACS Publications
The halogenation of the aluminum chloride-hydrogen chloride complex of aniline and dimethyl&niline gave monohalo-genated products in the ratio 50-60% meta to 25-30% pom. …
Number of citations: 22 pubs.acs.org
PK Freeman, J Jang, CM Haugen - Tetrahedron, 1996 - Elsevier
Irradiation of 3,4-dibromobiphenyl (BpBr 2 ) in acetonitrile resulted in the formation of 4-bromobiphenyl (BpBr) and 3-bromobiphenyl (3-BpBr) in a ratio of 7.6 ± 0.1 up to 22% conversion …
Number of citations: 14 www.sciencedirect.com
AF Crowther, FHS Curd, DG Davey… - Journal of the …, 1951 - pubs.rsc.org
… distillate gave 3 : 4-dibromoaniline, colourless prisms (from aqueous ethanol), mp 77-79". … needles (from 2~-hydrochloric acid) of 3 : 4-dibromoaniline hydrochloride, mp 226" (Found : N, …
Number of citations: 1 pubs.rsc.org
LW Robertson, A Parkinson, MA Campbell… - Chemico-biological …, 1982 - Elsevier
The synthesis of all possible laterally-substituted polybrominated biphenyl (PBB) congeners containing two para bromines is described. Using enzymic, electrophoretic and ligand-…
Number of citations: 59 www.sciencedirect.com
CE Moyer, JF Bunnett - Journal of the American Chemical Society, 1963 - ACS Publications
An elimination-addition mechanism, involving formation of 3, 5-dibromobenzyne, reacquisition of bromide ion at the 1-position and finally protonrecapture, was considered. Halide ion …
Number of citations: 36 pubs.acs.org

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